N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide
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Overview
Description
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Amino Group:
Ethylation: The diethoxyphenyl group is introduced via an ethylation reaction.
Formation of the Hexafluoropropan-2-yl Group: This step involves the reaction of a suitable precursor with hexafluoropropane under controlled conditions.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with biological molecules are studied to understand its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism by which N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(Z)-[1-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE
- N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYBENZYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21F6N3O4S |
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Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H21F6N3O4S/c1-3-31-13-8-7-12(10-14(13)32-4-2)11-16(27)29-33-18(19(21,22)23,20(24,25)26)28-17(30)15-6-5-9-34-15/h5-10H,3-4,11H2,1-2H3,(H2,27,29)(H,28,30) |
InChI Key |
AOEXFLQIIKDZHK-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CS2)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CS2)N)OCC |
Origin of Product |
United States |
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